molecular formula C4H11ClN2O2 B599360 3-Amino-2-(methylamino)propanoic acid dihydrochloride CAS No. 17289-22-4

3-Amino-2-(methylamino)propanoic acid dihydrochloride

Cat. No.: B599360
CAS No.: 17289-22-4
M. Wt: 154.59 g/mol
InChI Key: TUZJUNUBLHLFOR-UHFFFAOYSA-N
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Description

3-Amino-2-(methylamino)propanoic acid dihydrochloride: is a chemical compound with the molecular formula C4H12Cl2N2O2 It is a derivative of amino acids and is often used in research settings due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(methylamino)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the use of 3-Amino-2-(methylamino)propanoic acid as the primary starting material.

    Reaction with Hydrochloric Acid: The compound is then reacted with hydrochloric acid to form the dihydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

    Automated Reaction Systems: Automated systems are employed to control the reaction conditions precisely, ensuring consistent quality and yield.

    Purification and Quality Control: Advanced purification methods such as chromatography are used, followed by rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(methylamino)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-2-(methylamino)propanoic acid dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in biochemical pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(methylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylamino)propanoic acid hydrochloride
  • 3-Amino-2-(dimethylamino)propanoic acid dihydrochloride
  • 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride

Uniqueness

3-Amino-2-(methylamino)propanoic acid dihydrochloride is unique due to its specific structural features and reactivity

Properties

CAS No.

17289-22-4

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

3-amino-2-(methylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c1-6-3(2-5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H

InChI Key

TUZJUNUBLHLFOR-UHFFFAOYSA-N

SMILES

CNC(CN)C(=O)O.Cl.Cl

Canonical SMILES

CNC(CN)C(=O)O.Cl

Purity

95%

Synonyms

Propionic acid, 3-​amino-​2-​(methylamino)​-​, dihydrochloride

Origin of Product

United States

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